

Technical Guide: N-(2-hydroxypropyl)benzamide

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *N*-(2-hydroxypropyl)benzamide

CAS No.: 23054-66-2

Cat. No.: B3001974

[Get Quote](#)

Characterization, Synthesis, and Pharmaceutical Relevance

Executive Summary

N-(2-hydroxypropyl)benzamide (CAS: 23054-66-2) is a functionalized amide intermediate frequently encountered in the synthesis of localized anesthetics, kinase inhibitors, and as a degradation product in stability studies of benzamide-based active pharmaceutical ingredients (APIs).[1][2][3] Its structure combines a lipophilic benzoyl moiety with a polar isopropanolamine chain, creating specific challenges in purification due to the competition between N- and O-acylation during its formation.

This guide provides a definitive technical reference for researchers requiring precise identification, synthesis protocols, and impurity profiling data for this compound.

Part 1: Nomenclature & Chemical Identity[2]

The precise identification of this compound depends on correct IUPAC stereochemical descriptors, as the propyl chain contains a chiral center at the C2 position.

Validated Nomenclature

Standard	Designation	Notes
Preferred IUPAC Name	N-(2-hydroxypropyl)benzamide	Most common citation in literature.
Systematic Name	N-(2-hydroxypropyl)benzenecarboxamide	Used in rigorous indexing (e.g., CA Index).
CAS Registry Number	23054-66-2	Racemic mixture.[4]
Chiral Variants	(R)-N-(2-hydroxypropyl)benzamide(S)-N-(2-hydroxypropyl)benzamide	Requires enantioselective synthesis or chiral resolution.
SMILES	<chem>CC(O)CNC(=O)C1=CC=CC=C1</chem>	Useful for cheminformatics/docking.
InChI Key	HVEK0IABBLJFPQ-UHFFFAOYSA-N	Unique digital identifier.

Part 2: Synthetic Protocol (Schotten-Baumann Conditions)

The Chemoselectivity Challenge

The synthesis involves reacting benzoyl chloride with 1-amino-2-propanol. The core challenge is chemoselectivity. The amino alcohol contains two nucleophilic sites: the amine (-NH₂) and the hydroxyl (-OH).

- Kinetic Control: The amine is more nucleophilic than the hydroxyl group.
- Thermodynamic Risk: Under high temperatures or acidic conditions, O-acylation (ester formation) or N,O-diacylation can occur.

Optimized Synthesis Workflow

To ensure exclusive N-acylation, we utilize a biphasic Schotten-Baumann protocol. This method uses an inorganic base to scavenge the HCl byproduct immediately, preventing the protonation of the amine (which would render it non-nucleophilic).

Reagents:

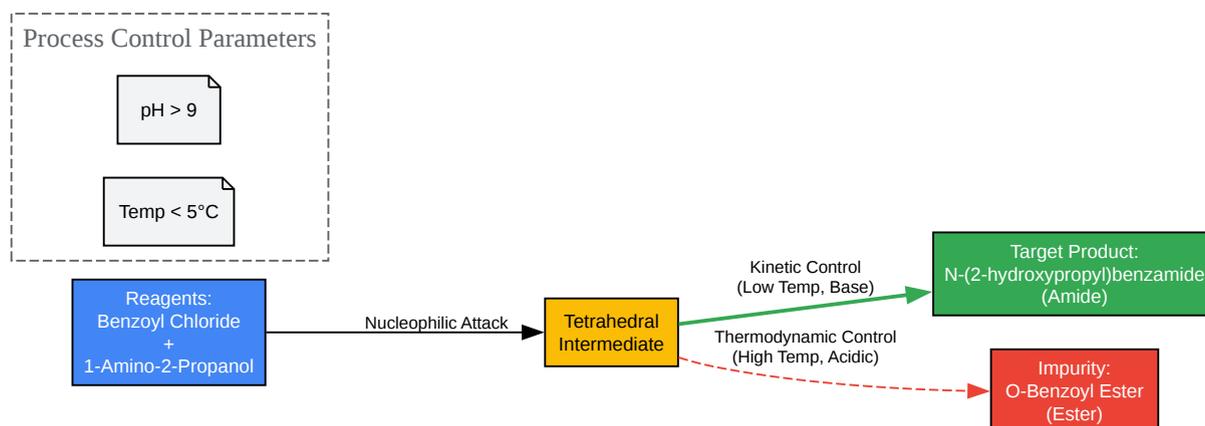
- Benzoyl Chloride (1.0 eq)
- 1-Amino-2-propanol (1.1 eq)
- Sodium Hydroxide (NaOH, 10% aq solution) or Triethylamine (Et₃N)
- Solvent: Dichloromethane (DCM) or THF

Step-by-Step Protocol:

- Preparation: Dissolve 1-amino-2-propanol (1.1 eq) in DCM (0.5 M concentration). Cool to 0°C in an ice bath. Low temperature is critical to suppress esterification.
- Base Addition: Add Triethylamine (1.2 eq) or 10% NaOH. Stir for 10 minutes.
- Acylation: Dropwise add Benzoyl Chloride (1.0 eq) diluted in a small volume of DCM over 30 minutes. Maintain internal temperature <5°C.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.
- Quench & Workup:
 - Wash organic layer with 1M HCl (removes unreacted amine).
 - Wash with sat. NaHCO₃ (removes unreacted benzoic acid).
 - Wash with Brine, dry over MgSO₄, and concentrate in vacuo.
- Purification: Recrystallize from EtOAc/Hexanes if necessary.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the logic for the chosen conditions.



[Click to download full resolution via product page](#)

Figure 1: Chemoselective synthesis pathway highlighting the divergence between the desired amide (green) and the ester impurity (red).

Part 3: Physicochemical Characterization (Self-Validating Data)

To validate the identity of the synthesized compound, researchers should cross-reference experimental data with the following expected values.

Nuclear Magnetic Resonance (NMR)

The ^1H -NMR spectrum is distinct due to the coupling of the propyl chain and the chiral center at C2, which makes the adjacent CH_2 protons diastereotopic (magnetically non-equivalent).

Proton Environment	Shift (ppm)	Multiplicity	Integration	Assignment Logic
Aromatic	7.75 - 7.85	Doublet (m)	2H	Ortho-protons (deshielded by C=O).
Aromatic	7.40 - 7.55	Multiplet	3H	Meta/Para-protons.
Amide NH	6.50 - 7.20	Broad Singlet	1H	Exchangeable (disappears with D ₂ O shake).
CH-OH	3.90 - 4.05	Multiplet	1H	Chiral center; deshielded by Oxygen.
N-CH ₂ -	3.20 - 3.60	Multiplet	2H	Diastereotopic ABX system. Complex splitting.
-OH	2.50 - 3.50	Broad	1H	Variable shift (concentration/solvent dependent).
-CH ₃	1.15 - 1.25	Doublet	3H	Terminal methyl group (Hz).

Mass Spectrometry (LC-MS)

- Ionization Mode: Electrospray Ionization (ESI+)
- Molecular Weight: 179.22 g/mol [1]
- Observed Ion:

m/z

- Fragmentation Pattern:
 - m/z 105 (Benzoyl cation,) – Signature peak for benzamides.
 - m/z 77 (Phenyl cation,)

Part 4: Pharmaceutical Relevance & Impurity Profiling

In drug development, **N-(2-hydroxypropyl)benzamide** often appears not just as a target, but as a Process Related Impurity.

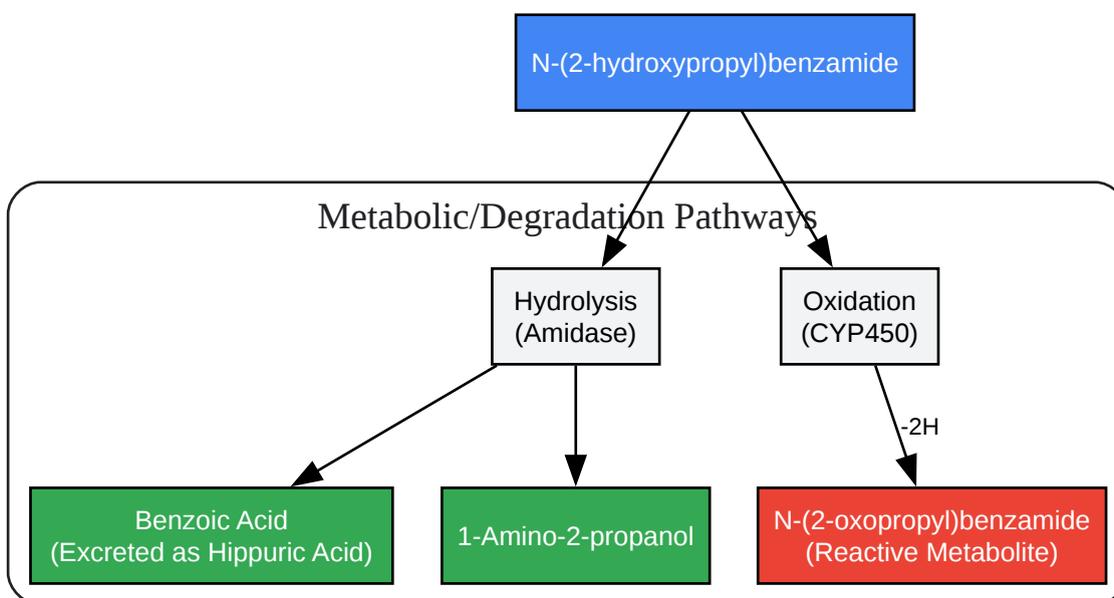
Formation in Drug Substance

If a drug molecule contains a benzamide moiety and a propyl chain (or is synthesized using reagents that can degrade into these), this compound may form via:

- Hydrolysis: Degradation of complex benzamide-based ligands.
- Amide Exchange: Transamidation reactions during high-energy workups.

Metabolic Pathway (In Vivo)

When used as a scaffold, the metabolic fate often involves oxidation or hydrolysis.



[Click to download full resolution via product page](#)

Figure 2: Primary degradation and metabolic pathways. The formation of Benzoic acid is the dominant hydrolytic pathway.

References

- PubChem Database. **N-(2-hydroxypropyl)benzamide** - Compound Summary. National Library of Medicine. [\[Link\]](#)
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Schotten-Baumann mechanism and chemoselectivity principles).
- SpectraBase. **N-(2-hydroxypropyl)benzamide** NMR Data. John Wiley & Sons. [\[1\]](#)[\[5\]](#) [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. N-\(2-hydroxypropyl\)benzamide | C10H13NO2 | CID 10910143 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Page loading... \[guidechem.com\]](#)
- [3. angenesci.com \[angenesci.com\]](#)
- [4. Amino-2-propanol | CAS#:78-96-6 | Chemsrsc \[chemsrc.com\]](#)
- [5. N-\(2-Hydroxyphenyl\)benzamide | C13H11NO2 | CID 231766 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [To cite this document: BenchChem. \[Technical Guide: N-\(2-hydroxypropyl\)benzamide\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3001974#iupac-name-for-n-2-hydroxypropyl-benzamide\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com